molecular formula C18H21NO5 B105272 Pretazettine CAS No. 17322-84-8

Pretazettine

Cat. No. B105272
CAS RN: 17322-84-8
M. Wt: 331.4 g/mol
InChI Key: KLJOYDMUWKSYBP-YNBLHMCPSA-N
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Description

Pretazettine is a member of the class of compounds known as tazettine-type amaryllidaceae alkaloids . It’s an Amaryllidaceae alkaloid with pronounced antiviral and anticancer activities .


Synthesis Analysis

The total syntheses of the amaryllidaceae alkaloids haemanthidine, pretazettine, and tazettine as optically pure enantiomers are reported . Using D-mannose as the starting material, the critical relative stereochemical relationships are established with an intramolecular nitrone−alkene cycloaddition reaction .


Molecular Structure Analysis

Pretazettine’s structure includes a pentacyclic angular 5/6/6/5/6-annulated spiro framework containing the pyrano[2,3-c]pyrrole moiety . Its molecular formula is C18H21NO5 .


Chemical Reactions Analysis

The synthetic route leads successively to (−)-haemanthidine and then to (+)-pretazettine and (+)-tazettine, taking advantage of the well-established complex relationships among these three alkaloids .


Physical And Chemical Properties Analysis

Pretazettine has an average mass of 331.363 Da and a monoisotopic mass of 331.141968 Da .

Scientific Research Applications

Synthesis of Pretazettine

Synthetic Approaches :Pretazettine has been a subject of interest in the realm of organic synthesis due to its intricate structure and potential biological activities. Baldwin and Debenham (2000) reported the total syntheses of pretazettine, achieving the synthesis of this complex alkaloid from D-mannose. Their approach utilized an intramolecular nitrone-alkene cycloaddition reaction, which was pivotal in establishing the critical relative stereochemical relationships in the molecule. This synthetic route allowed for the generation of pretazettine along with other related alkaloids, highlighting the interrelationship among these compounds within the Amaryllidaceae family (Baldwin & Debenham, 2000).

Biological Activity and Applications

Antiviral Activity :Recent studies have investigated the antiviral potential of pretazettine analogs. Khramtsova et al. (2021) examined alkaloid-like angular annulated pyrano[4,3-b]pyrroles, structural analogs of pretazettine, for their antiviral activity against the Vaccinia virus. Their findings suggested that compounds with higher resistance to hydrolysis showed more pronounced antiviral activity, indicating the potential of pretazettine structures in antiviral drug development (Khramtsova et al., 2021).

Anticancer Properties :Pretazettine and its derivatives have also been recognized for their anticancer properties. Masi et al. (2015) isolated a new pretazettine-type alkaloid, jonquailine, from Narcissus jonquilla quail, and demonstrated its significant antiproliferative effects against various drug-resistant cancer cells. Jonquailine, a member of the pretazettine group, showed synergy with paclitaxel against drug-resistant lung cancer cells, underscoring the potential of pretazettine derivatives in cancer treatment (Masi et al., 2015).

properties

IUPAC Name

(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3/t10-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOYDMUWKSYBP-YNBLHMCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938345
Record name 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pretazettine

CAS RN

17322-84-8
Record name Pretazettine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17322-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretazettine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-5-methyl-3,4,4a,5,6,6a-hexahydro-8H,11H-[1,3]dioxolo[6,7][2]benzopyrano[3,4-c]indol-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
692
Citations
WC Wildman, DT Bailey - Journal of the American Chemical …, 1967 - ACS Publications
… artifact derived from the chemical lability of the true alkaloid, pretazettine. Because of our continuing need for large quantities of tazettine in biosynthetic studies, we … Pretazettine is …
Number of citations: 35 pubs.acs.org
SW Baldwin, JS Debenham - Organic Letters, 2000 - ACS Publications
… to pretazettine takes advantage of the complex relationships that exist among haemanthidine, pretazettine, and … is converted to pretazettine under mild conditions and that pretazettine is …
Number of citations: 42 pubs.acs.org
SF Martin, SK Davidsen… - The Journal of Organic …, 1987 - ACS Publications
… a synthesis of pretazettine in a formal sense. Our own strategy for the synthesis of pretazettine (3), … thidine (2) as the crucial relay to pretazettine. The basic approach featured a general …
Number of citations: 48 pubs.acs.org
SF Martin, SK Davidsen - Journal of the American Chemical …, 1984 - ACS Publications
… of pretazettine and tazettine. The synthetic transformation of tazettine into pretazettine via a … We now wish to describe a concise total synthesis of pretazettine (2) via haemanthidine (1) …
Number of citations: 29 pubs.acs.org
E Furusawa, H Irie, D Combs, WC Wildman - Chemotherapy, 1980 - karger.com
… of limited numbers of Amaryllidaceae alkaloids with pretazettine, a narcissus alkaloid, have … epimer of pretazettine, has been found to be therapeuti cally active as that of pretazettine. …
Number of citations: 76 karger.com
SK Davidsen - 1984 - search.proquest.com
… of pretazettine and tazettine. Kobayashi has developed a sequence of reactions which transforms tazettine into pretazettine, … technical sense, a total synthesis of pretazettine. The 5,10-…
Number of citations: 0 search.proquest.com
E Furusawa, S Furusawa, JYB Lee… - Proceedings of the …, 1976 - journals.sagepub.com
… pretazettine, an unstable free base (3). We have now succeeded to isolate enough amounts of pretazettine … We now report the anti-Rauscher leukemic activity of pretazettine HCl (PTZ) …
Number of citations: 53 journals.sagepub.com
S Danishefsky, J Morris, G Mullen… - Journal of the American …, 1982 - ACS Publications
… of haemanthidine, suffers transformation to pretazettine(1) on treatment … Under less moderate conditions, the pretazettine thus … The designation of pretazettine as a target was in keeping …
Number of citations: 41 pubs.acs.org
DT Bailey - 1968 - search.proquest.com
… , however, pretazettine appeared to be stable. This facile rearrangement of pretazettine to … the true major alkaloid in these plants is pretazettine. The tazettine isolated in all previous …
Number of citations: 4 search.proquest.com
SW Baldwin, J Aube, AT McPhail - The Journal of Organic …, 1991 - ACS Publications
… Interest in pretazettine stems from its promising antitumor4 *and antiviral6 activity. Any … at pretazettine must take into account the complex relationships which exist among pretazettine (1)…
Number of citations: 21 pubs.acs.org

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